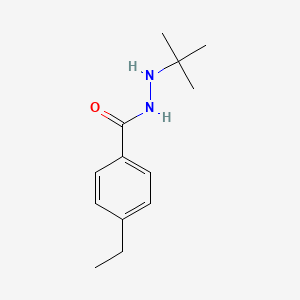

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine

Description

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N'-tert-butyl-4-ethylbenzohydrazide |

InChI |

InChI=1S/C13H20N2O/c1-5-10-6-8-11(9-7-10)12(16)14-15-13(2,3)4/h6-9,15H,5H2,1-4H3,(H,14,16) |

InChI Key |

YKWLOFDSMMILOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NNC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine can be synthesized through the reaction of 4-ethylbenzoyl chloride with 2-tert-butyl hydrazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Azides, nitroso derivatives.

Reduction: Amines, reduced hydrazine derivatives.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

While comprehensive data tables and dedicated case studies for the applications of "1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine" are not available within the provided search results, the information provided does offer insights into its synthesis, properties, and potential applications as an intermediate in the production of insecticides.

Synthesis and Properties:

- Synthesis: 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine can be synthesized through a reaction involving t-butylhydrazine hydrochloride and 4-ethylbenzoyl chloride . The process involves careful control of temperature and the addition of sodium hydroxide to yield the monobenzoylated compound .

- Purification: The compound can be purified from a mixture containing 1-(4-ethylbenzoyl)-1-t-butyl hydrazine via treatment with hydrochloric acid . This process involves heating the mixture in water with hydrochloric acid, followed by cooling and filtration to obtain 4-ethyl benzoic acid . The remaining filtrate can be used to obtain 1-(4-ethylbenzoyl)-2-t-butyl hydrazine with high purity .

- Related Compounds: 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine is a hydrazine derivative with potential use as an intermediate in the synthesis of insecticidal compounds .

Potential Applications:

- Intermediate in Insecticide Synthesis: 1-acyl-2-alkyl hydrazines, including 1-(4-ethylbenzoyl)-2-tert-butyl hydrazine, can be used as intermediates for producing 1-alkyl-1,2-diacyl hydrazines, which are known to have insecticidal activity .

- Insecticidal Activity: 1,2-Dibenzoyl-1-tert-butylhydrazine, a compound functionally related to 1-(4-ethylbenzoyl)-2-tert-butyl hydrazine, is known to have insecticidal properties .

Safety and Hazards:

- While specific safety data for 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine are not available in the search results, related compounds such as tert-butylhydrazine hydrochloride have known hazards . These include potential harm if swallowed or in contact with skin, skin and eye irritation, and respiratory irritation .

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methylbenzoyl)-2-tert-butyl Hydrazine

- 1-(4-Chlorobenzoyl)-2-tert-butyl Hydrazine

- 1-(4-Bromobenzoyl)-2-tert-butyl Hydrazine

Uniqueness

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine is unique due to the presence of the ethyl group on the benzoyl moiety, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties.

Biological Activity

1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine is a synthetic compound belonging to the hydrazine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine can be characterized by its unique molecular structure, which consists of a hydrazine backbone substituted with an ethylbenzoyl group and a tert-butyl group. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine has been studied in various contexts, particularly in relation to its anti-cancer properties, antioxidant effects, and potential neuroprotective roles.

Anti-Cancer Activity

Several studies have indicated that 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine exhibits significant anti-cancer properties.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antioxidant Properties

1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine has also been reported to possess antioxidant properties.

- Research Findings : In experiments assessing oxidative stress markers, the compound significantly reduced levels of reactive oxygen species (ROS) in treated cells compared to control groups. This antioxidative effect may contribute to its protective role against cellular damage.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects.

- Mechanism : It is believed that the compound can mitigate neuroinflammation and protect neuronal cells from oxidative damage. In animal models of neurodegenerative diseases, administration of 1-(4-Ethylbenzoyl)-2-tert-butyl hydrazine resulted in improved cognitive function and reduced markers of neuroinflammation.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.